Structural Elucidation and Crystallographic Profiling of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Technical Guide
Structural Elucidation and Crystallographic Profiling of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid: A Technical Guide
Executive Summary
1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (DMP-COOH) is a highly versatile heterocyclic building block. It is increasingly utilized in structure-based drug design (SBDD) as a privileged acetyl-lysine (KAc) mimetic for 1[1], and as a core scaffold for 2[2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic properties, detailing the crystallographic workflows required to elucidate the 3D structure of DMP-COOH, explaining the causality behind experimental protocols, and providing authoritative data to guide pharmaceutical researchers.
Chemical Context and Pharmacological Significance
In SBDD, researchers frequently struggle with optimizing the binding affinity of small molecules in shallow, solvent-exposed protein pockets. DMP-COOH solves this by acting as a highly efficient KAc-mimetic. The dimethyl pyridone (DMP) ring provides a rigid, planar system, while the carboxylic acid serves as a versatile handle for amide coupling.
Mechanistic Causality: The oxygen atom of the pyridone ring and the adjacent N-methyl group engage in a highly conserved hydrogen-bonding network with critical asparagine residues (such as Asn433 in BRD4)[1]. Crystallographic overlays demonstrate that substituting traditional methoxyphenyl groups with the DMP scaffold restores the full network of conserved water molecules in the ZA channel, significantly enhancing binding affinity and selectivity[1]. Furthermore, derivatives of DMP-COOH are crucial in the synthesis of allosteric MEK inhibitors, where precise crystallographic characterization (such as X-ray powder diffraction) is required to distinguish between 2[2].
Physicochemical & Crystallographic Properties
Before initiating crystallization, it is critical to establish the molecule's physicochemical baseline. The topological polar surface area (TPSA) and hydrogen-bonding capacity directly dictate solvent selection and expected crystal packing.
Table 1: Physicochemical Properties of DMP-COOH
| Property | Value | Source |
| IUPAC Name | 1,5-dimethyl-6-oxopyridine-3-carboxylic acid | [3] |
| CAS Number | 677762-39-9 | [3],[4] |
| Molecular Formula | C8H9NO3 | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| XLogP3 | 0.0 | [3] |
| Topological Polar Surface Area | 57.6 Ų | [3] |
Table 2: Expected Crystallographic Parameters for Pyridone-Carboxylic Acids
| Parameter | Typical Value / Range | Causality / Rationale |
| Crystal System | Monoclinic / Triclinic | Common for planar, asymmetric heterocycles packing via intermolecular H-bonded dimers[5]. |
| Space Group | P21/c or P-1 | Centrosymmetric packing favored by carboxylic acid R2,2(8) homodimers[5]. |
| C=O Bond Length | ~1.21 Å | Confirms the neutral (protonated) state of the carboxylic acid in the solid state[5]. |
| C-O(H) Bond Length | ~1.30 Å | Distinguishes the hydroxyl oxygen from the carbonyl oxygen in the acid group[5]. |
Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)
To obtain high-resolution structural data, a self-validating crystallization and diffraction protocol must be employed.
Caption: Workflow for the single-crystal X-ray diffraction analysis of DMP-COOH.
Protocol 1: Single-Crystal Growth via Vapor Diffusion
Objective: Produce defect-free, macroscopic single crystals suitable for SCXRD.
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Solvent Selection: Dissolve 10 mg of DMP-COOH (purity >95%[4]) in a minimal volume of a polar aprotic solvent (e.g., THF or DMF).
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Causality: The compound's TPSA of 57.6 Ų and XLogP3 of 0.0 indicate moderate polarity[3]; a polar solvent disrupts amorphous aggregation by fully solvating the hydrogen-bond donors/acceptors.
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Anti-Solvent Chamber: Place the open vial containing the solution into a larger, sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or hexanes).
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Equilibration: Allow vapor diffusion to proceed at room temperature for 3–7 days.
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Causality: Slow diffusion of the anti-solvent into the mother liquor gradually lowers solubility, ensuring the system remains in the metastable zone. This prevents rapid nucleation, favoring the growth of fewer, high-quality diffraction-grade crystals.
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Protocol 2: X-Ray Data Collection and Refinement
Objective: Determine the precise atomic coordinates and validate the hydrogen-bonding network.
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Crystal Harvesting and Cryoprotection: Mount a single crystal on a MiTeGen loop using a perfluoropolyether oil (e.g., Paratone-N). Instantly transfer to a 100 K nitrogen cold stream.
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Causality: Cryocooling minimizes thermal atomic displacement parameters (B-factors), significantly improving the signal-to-noise ratio at high diffraction angles and preventing radiation damage during exposure.
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Diffraction Data Collection: Utilize a diffractometer equipped with a microfocus Cu Kα X-ray source (λ = 1.54178 Å)[5].
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Causality: Copper radiation provides stronger diffraction intensities for light-atom (C, N, O) organic crystals compared to Molybdenum, which is critical for resolving the precise positions of the carboxylic acid hydrogen atoms.
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Phase Solution and Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL)[5].
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Causality: The C=O and C-O(H) bond lengths must be carefully refined to confirm the protonation state; neutral carboxylic acids will show distinct lengths (~1.21 Å and ~1.30 Å, respectively), whereas deprotonated carboxylates would show delocalized, equivalent bond lengths (~1.25 Å)[5].
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Structural Insights and SBDD Applications
The crystallographic analysis of DMP-COOH and its derivatives provides profound insights for drug development. In the solid state, the carboxylic acid group typically forms robust intermolecular hydrogen bonds, creating 1D or 2D supramolecular architectures[5]. When incorporated into larger active pharmaceutical ingredients (APIs), the DMP moiety maintains a rigid conformation. For instance, in BET BD2 inhibitors, X-ray co-crystallography reveals that the DMP group acts as an anchor, while the rest of the molecule extends into the solvent-exposed region beyond the ZA channel[1]. Furthermore, understanding the solid-state packing of DMP-derivatives is essential for patenting and formulating stable polymorphs, as demonstrated by the distinct2 of MEK inhibitor formulations[2].
Conclusion
The rigorous crystallographic profiling of 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid bridges the gap between fundamental structural chemistry and advanced therapeutic design. By employing self-validating crystallization protocols and high-resolution SCXRD, researchers can unequivocally determine its 3D conformation, optimize its role as a KAc-mimetic, and ensure the polymorphic purity of downstream APIs.
References[1] Discovery of a Highly Selective BET BD2 Inhibitor from a DNA-Encoded Library Technology Screening Hit. ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00646[5] Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. URL:https://www.mdpi.com/article/10.3390/cryst12101445[2] Heterocyclic Inhibitors of MEK and methods of use thereof - EP 2361905 A1. European Patent Office / Googleapis. URL:https://patentimages.storage.googleapis.com/pdfs/EP2361905A1.pdf[3] 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 - PubChem. NIH. URL:https://pubchem.ncbi.nlm.nih.gov/compound/21885925[4] 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Sigma-Aldrich. URL:https://www.sigmaaldrich.com/catalog/product/ambeed/AMBH2D6F5773
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- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C8H9NO3 | CID 21885925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 677762-39-9 [sigmaaldrich.com]
- 5. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]

